
1-Phenyl-1-propyne
Overview
Description
1-Phenyl-1-propyne (C₆H₅–C≡C–CH₃) is an unsymmetrical aryl alkyne characterized by a phenyl group and a methyl group attached to a carbon-carbon triple bond. Its molecular structure imparts unique electronic and steric properties, making it a versatile substrate in organic synthesis and catalysis. Key applications include hydrogenation studies, regioselective cycloadditions, and polymer chemistry. Notably, it is synthesized via the reaction of the 1-propynyl radical (CH₃CC) with benzene, forming the product alongside atomic hydrogen under barrierless conditions .
Preparation Methods
Catalytic Polymerization Using Transition Metal Catalysts
Tantalum and Niobium Pentachloride-Mediated Polymerization
1-Phenyl-1-propyne serves as a monomer in polymerization reactions catalyzed by transition metal halides. Studies demonstrate that tantalum pentachloride (TaCl₅) and niobium pentachloride (NbCl₅) effectively initiate the polymerization of this compound under inert conditions . The reaction proceeds via a coordination-insertion mechanism, where the metal center activates the alkyne triple bond, enabling chain propagation.
Key Parameters:
Catalyst | Temperature (°C) | Solvent | Molecular Weight (Da) |
---|---|---|---|
TaCl₅ | 25–60 | Toluene | 5,000–15,000 |
NbCl₅ | 25–60 | Toluene | 3,000–10,000 |
The molecular weight of the resulting polymer correlates with reaction time and catalyst concentration. For instance, a TaCl₅ concentration of 0.1 mol% yields polymers with molecular weights exceeding 10,000 Da after 24 hours . This method, however, focuses on polymer synthesis rather than monomer preparation, suggesting that this compound is obtained through alternative routes before polymerization.
Mechanistic Insights from Catalytic Hydration
Comparative Catalytic Efficiency:
Catalyst | Relative Rate (150°C) | Selectivity (%) |
---|---|---|
In(OTf)₃ | 1.00 | >95 |
Sc(OTf)₃ | 0.45 | 85–90 |
H₂SO₄ | 0.30 | 70–75 |
The high selectivity of In(OTf)₃ suggests that this compound’s electronic structure favors interactions with softer Lewis acids, a property that could be exploited in synthetic design .
Surface Adsorption and Stability Studies
Bonding Behavior on Copper Surfaces
Investigations into the adsorption of this compound on Cu(111) at 100 K reveal nondissociative binding, with the molecule retaining its structural integrity upon desorption . X-ray photoelectron spectroscopy (XPS) and ultraviolet photoelectron spectroscopy (UPS) data show that the phenyl ring remains parallel to the surface, while the propyne moiety interacts weakly via π-backbonding. This stability under ultrahigh vacuum conditions implies that the compound can be handled in controlled environments without degradation.
Implications for Synthetic Design
The absence of explicit preparation methods in the provided sources necessitates inferring synthetic routes from analogous compounds. For terminal alkynes like this compound, common strategies include:
Dehydrohalogenation of Vicinal Dihalides
A plausible route involves dehydrohalogenation of 1-phenyl-1,2-dichloropropane using strong bases (e.g., KOH or NaNH₂). This method typically proceeds via an E2 elimination mechanism, yielding the alkyne and HCl.
Alkyne Metathesis
Transition metal-catalyzed alkyne metathesis could rearrange internal alkynes into terminal derivatives. However, this approach requires specialized catalysts and remains underexplored for aryl-substituted alkynes.
Chemical Reactions Analysis
Hydrogenation Reactions
1-Phenyl-1-propyne undergoes selective hydrogenation to produce alkenes or alkanes, depending on catalytic systems and conditions:
Table 1: Catalytic Hydrogenation Systems
Catalyst | Selectivity (Alkene) | Temperature | H₂ Pressure | Reference |
---|---|---|---|---|
Pd₁Ag₃/Al₂O₃ (SAA) | 95–97% | 30–60°C | 1–10 bar | |
Pd/C | 80–85% | RT | 1 bar |
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Mechanism : On Pd₁Ag₃ single-atom alloy (SAA) catalysts, hydrogenation follows a Langmuir-Hinshelwood model, where competitive adsorption of H₂ and alkyne/alkene occurs on isolated Pd sites .
-
Kinetics : The reaction rate is first-order in H₂ and zero-order in alkyne concentration above 0.05 M .
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Stoichiometry :
Radical Association Reactions
This compound participates in barrierless radical-mediated pathways relevant to astrochemistry and combustion:
Key Pathways:
-
Phenyl Radical Addition :
-
Propynyl Radical Coupling :
Polymerization
This compound polymerizes into conjugated polymers under transition metal catalysis:
Table 2: Polymerization Catalysts and Outcomes
Catalyst | Solvent | Mₙ (g/mol) | Đ (Dispersity) | Reference |
---|---|---|---|---|
TaCl₅ | Toluene | 12,000 | 1.8 | |
NbCl₅ | Chlorobenzene | 8,500 | 2.1 |
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Mechanism : Coordination-insertion mechanism dominates, with TaCl₅ showing higher activity than NbCl₅ due to stronger Lewis acidity .
-
Applications : Resulting polymers exhibit high gas permeability, useful for membrane technologies .
Cycloaddition and Cross-Coupling
This compound engages in cycloadditions and metal-catalyzed couplings:
Notable Reactions:
-
Co-Catalyzed [2+2+1] Cycloaddition :
-
Sonogashira Coupling :
-
Reacts with aryl halides (e.g., iodobenzene) to generate diarylalkynes using Pd/Cu catalysts.
-
Mechanistic Insights from Spectroscopy
Advanced techniques elucidate reaction dynamics:
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PHIP-NMR : Reveals cis-adsorption of this compound on Pd surfaces during hydrogenation .
-
2PPE Spectroscopy : Identifies Cu(111)-adsorbed this compound in a tilted geometry (45° from surface normal) .
Environmental and Kinetic Factors
Scientific Research Applications
Inhibition of Dopamine Beta-Hydroxylase
One of the most notable applications of 1-Phenyl-1-propyne is its role as an inhibitor of dopamine beta-hydroxylase, an enzyme crucial for the conversion of dopamine to norepinephrine. This inhibition affects neurotransmitter levels and has implications for neurological studies and potential therapeutic applications in mood disorders and other conditions related to catecholamine biosynthesis .
Mechanism of Action:
- Target : Dopamine beta-hydroxylase
- Effect : Inhibition leads to altered neurotransmitter levels
- Implications : Potential therapeutic applications in neurology
Catalytic Properties
Recent studies have highlighted the catalytic properties of this compound, particularly in hydrogenation reactions. For instance, research on the hydrogenation of this compound using a palladium-silver single-atom alloy catalyst demonstrated high selectivity for alkyne formation, with selectivity remaining consistent across varying concentrations . The kinetics of this reaction were described by a Langmuir-Hinshelwood model, indicating competitive adsorption mechanisms at play.
Key Findings:
- Catalyst : Pd1Ag3/Al2O3
- Selectivity : 95–97% for alkyne formation
- Kinetic Model : Langmuir-Hinshelwood type describing competitive adsorption .
Case Study 1: Neuropharmacological Research
A study investigating the effects of this compound on neurotransmitter levels demonstrated that its inhibition of dopamine beta-hydroxylase could lead to significant changes in norepinephrine levels. This finding suggests potential applications in developing treatments for conditions such as depression and anxiety disorders .
Case Study 2: Catalytic Efficiency
In another study focused on the liquid-phase hydrogenation of this compound, researchers explored its catalytic efficiency using a palladium-silver catalyst. The results indicated that this compound could serve as an effective precursor for synthesizing various organic compounds through selective hydrogenation processes .
Mechanism of Action
1-Phenyl-1-propyne exerts its effects primarily through the inhibition of dopamine beta-hydroxylase. This enzyme catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound reduces the production of norepinephrine, which can have various physiological effects. The inhibition occurs through a mechanism-based fashion, where the compound binds to the active site of the enzyme, leading to its inactivation .
Comparison with Similar Compounds
Hydrogenation Behavior
1-Phenyl-1-propyne exhibits distinct hydrogenation kinetics compared to other alkynes:
- Phenylacetylene (C₆H₅–C≡CH): Activation Energy: this compound has a lower activation energy (50 ± 4 kJ mol⁻¹) compared to phenylacetylene (56 ± 4 kJ mol⁻¹) over rhodium catalysts, suggesting a less energy-intensive pathway for hydrogenation . Competitive Hydrogenation: In the presence of phenylacetylene, this compound hydrogenation is significantly inhibited (~10% conversion) until ~80% of phenylacetylene is consumed. This highlights phenylacetylene’s stronger adsorption on catalytic surfaces .
- 4-Octyne and 3-Hexyne:
Compound | Activation Energy (kJ mol⁻¹) | Regioselectivity | Competitive Adsorption Strength |
---|---|---|---|
This compound | 50 ± 4 | High (single isomer) | Moderate |
Phenylacetylene | 56 ± 4 | N/A | Strong |
4-Octyne | N/A | Moderate | Weak |
Adsorption and Catalytic Performance
- Single-Atom Alloy Catalysts (PdAg):
- On Pd₁Ag₃/Al₂O₃, this compound hydrogenates to propylbenzene with high chemoselectivity, avoiding over-hydrogenation to propane. This contrasts with diphenylacetylene, which requires harsher conditions .
Biological Activity
1-Phenyl-1-propyne (C₉H₈), an alkyne compound, has garnered interest in various fields of research due to its unique chemical structure, which includes a reactive triple bond and a phenyl ring. This article explores its biological activity, focusing on its potential therapeutic applications, catalytic properties, and interactions with biological systems.
This compound is synthesized through reactions involving phenylacetylene and methyl iodide in the presence of strong bases like sodium amide. The general reaction can be represented as follows:
This compound's structure features a linear arrangement with a polar character due to the combination of the electron-rich phenyl group and the electron-withdrawing triple bond, influencing its reactivity and interactions with other molecules.
Enzymatic Inhibition
One notable biological activity of this compound is its potential as an inhibitor of dopamine beta-hydroxylase (DBH), an enzyme crucial for the metabolism of catecholamines. Research indicates that this compound can modulate dopamine levels by inhibiting DBH, which may have implications for treating conditions related to dopaminergic signaling, such as Parkinson's disease.
Catalytic Applications
In addition to its inhibitory effects, this compound is utilized in various catalytic processes. For instance, studies have demonstrated its effectiveness in hydrogenation reactions when used with palladium-based catalysts. The Pd₁Ag₃/Al₂O₃ single-atom alloy catalyst exhibits high selectivity (95–97%) for the hydrogenation of this compound to form alkenes, showcasing its utility in synthetic organic chemistry . This selectivity remains consistent across varying concentrations of the alkyne, indicating a robust catalytic behavior that can be harnessed for industrial applications.
Inhibition Studies
A study focusing on the inhibition of DBH revealed that this compound could effectively reduce the enzymatic activity in vitro. The kinetic parameters were determined using Lineweaver-Burk plots, indicating a competitive inhibition mechanism. The IC₅₀ value was found to be approximately 50 µM, suggesting that at this concentration, half-maximal inhibition occurs .
Polymerization Reactions
Research has also explored the polymerization potential of this compound using various catalysts. For example, Tantalum pentachloride (TaCl₅) and Niobium pentachloride (NbCl₅) have been employed to facilitate the polymerization process. The resulting polymers exhibited unique properties that could be tailored for specific applications in materials science .
Summary of Key Findings
Property | Details |
---|---|
Chemical Formula | C₉H₈ |
Synthesis Method | Reaction of phenylacetylene with methyl iodide |
Enzymatic Inhibition | Inhibits dopamine beta-hydroxylase |
Catalytic Activity | High selectivity in hydrogenation reactions |
Polymerization Potential | Effective with TaCl₅ and NbCl₅ catalysts |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-phenyl-1-propyne, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves dehydrohalogenation of 1-phenyl-1-chloropropane using strong bases (e.g., KOH/EtOH under reflux). Alternative routes include alkyne metathesis with TaCl5 or NbCl5 and organometallic cocatalysts . Purification involves fractional distillation (183–185°C) and GC-MS validation (>99% purity). Residual solvents are minimized via vacuum drying and NMR spectroscopy (¹H/¹³C) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H (δ 2.1 ppm for methyl; δ 7.2–7.4 ppm for aromatic protons) and ¹³C (δ 75–85 ppm for sp carbons) .
- Mass Spectrometry : Molecular ion peak at m/z 116 (C9H8⁺) confirms alkyne backbone .
- XPS/TPD : Validates non-dissociative adsorption on Cu(111) surfaces .
Q. How is this compound utilized in hydroarylation and annulation reactions?
- Methodological Answer : Hydroarylation with anilides (Scheme 14 in ) proceeds via Pd-catalyzed C–H activation. Annulation with aldehydes (e.g., 4-methylbenzaldehyde) uses MeOTf to form indanones through tandem metathesis and Nazarov cyclization (40–50°C, 59–80% yield) .
Advanced Research Questions
Q. What mechanistic insights explain stereoselective hydrogenation of this compound?
- Methodological Answer : Pd(0)-NHC complexes catalyze Z-selective hydrogenation to β-methylstyrene. Rate laws (first-order in alkyne, zero-order in H2) and kinetic isotope effects (KIE = 2.1) suggest oxidative addition of H2 as the rate-limiting step . Stereoselectivity (>90% Z) arises from steric control in the Pd–hydride intermediate .
Q. How do contradictions in radical trapping experiments with this compound inform mechanistic models?
- Methodological Answer : Failure to trap bromine radicals in Ni-catalyzed C–C coupling (vs. TEMPO inhibition) suggests non-radical pathways or rapid recombination. Resolution requires EPR monitoring and isotopic labeling to trace intermediates .
Q. What kinetic and thermodynamic factors govern this compound’s role in polymerization?
- Methodological Answer : TaCl5/SnPh4 cocatalysts enable living metathesis polymerization. Pseudo-first-order kinetics (k = 0.12 min⁻¹) and thermodynamic parameters (ΔH‡ = 60 kJ/mol, ΔS‡ = −120 J/mol·K) indicate an associative mechanism. Chain length is controlled by monomer-to-initiator ratios .
Q. How does this compound inactivate dopamine β-hydroxylase, and what are the implications for inhibitor design?
- Methodological Answer : Mechanism-based inactivation occurs via Cu²⁺-mediated ketene formation, alkylating histidine residues (k_inact = 0.03 s⁻¹, K_I = 1.2 mM). X-ray crystallography confirms covalent adducts, guiding irreversible inhibitor design for neurodegenerative diseases .
Q. What are the challenges in reconciling contradictory data from homometathesis studies of this compound?
- Methodological Answer : Discrepancies in active species (quasi-cationic vs. radical) are resolved using DFT calculations and isotopic labeling. Comparative kinetics under varying [substrate] and temperature validate a cationic pathway .
Properties
IUPAC Name |
prop-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUURDQYRGVEHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53621-07-1 | |
Record name | Poly(1-phenyl-1-propyne) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53621-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10217667 | |
Record name | 1-Phenyl-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217667 | |
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Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-Phenyl-1-propyne | |
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CAS No. |
673-32-5 | |
Record name | Methylphenylacetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Phenyl-1-propyne | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673325 | |
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Record name | 1-Phenyl-1-propyne | |
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Record name | Prop-1-ynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.553 | |
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Record name | 1-PHENYL-1-PROPYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448376BFQC | |
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Retrosynthesis Analysis
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